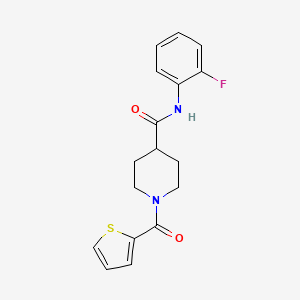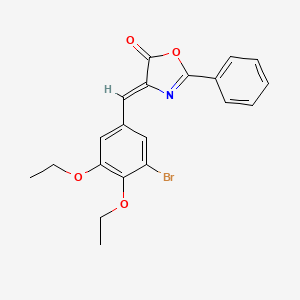
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Wirkmechanismus
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth and proliferation. 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to be selective for FLT3, c-Kit, and PDGFR, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also shown promising results, with some patients achieving complete remission or partial response. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Zukünftige Richtungen
There are several future directions for the development of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and related compounds. One potential direction is the optimization of the compound's selectivity and potency for specific receptor tyrosine kinases. This may involve the design of new analogs or the use of structure-based drug design approaches. Another potential direction is the evaluation of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to better understand the off-target effects of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and their potential impact on its therapeutic efficacy.
Synthesemethoden
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2,4-dihydro-3H-pyrimidine-5-carbonitrile. This intermediate is then reacted with phenylhydrazine and methyl iodide to form the final product, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine. The purity of the final product can be improved through recrystallization and chromatographic purification.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of receptor tyrosine kinases such as FLT3, c-Kit, and PDGFR, which are commonly overexpressed in various types of cancer. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also been conducted to evaluate the safety and efficacy of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in patients with relapsed or refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematological malignancies.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-21-17-19-15(12-5-3-2-4-6-12)11-16(20-17)13-7-9-14(18)10-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNCGCNCOCPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)




![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)
![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)


